チアクロプリド

概要

説明

チアクロプリドは、ネオニコチノイド系に属する殺虫剤です。主に農業において、アブラムシやハダニなどの様々な吸汁性および咀嚼性害虫の防除に使用されています。 チアクロプリドは、昆虫の神経系を混乱させ、最終的に死に至らしめることで作用します .

2. 製法

合成経路と反応条件: チアクロプリドは、多段階プロセスで合成されます反応条件としては、通常、ジクロロメタンやアセトニトリルなどの溶媒と、水素化ナトリウムやシアナミドなどの試薬を使用します .

工業的生産方法: 工業的な設定では、チアクロプリドは、大規模な化学反応器を使用して製造されます。このプロセスは、実験室での合成と基本的な手順は同じですが、より高い収率と効率のために最適化されています。 反応条件は、最終製品の純度と品質を確保するために慎重に制御されます .

科学的研究の応用

Crop Protection

Thiacloprid is effective in managing pest populations that threaten crop yield. It is particularly noted for its use in:

- Tomatoes : Field trials have demonstrated that a single basal soil application significantly reduces whitefly populations by 54.2–90.9% shortly after treatment, maintaining efficacy between 37.8–75.4% even after 60 days .

- Cotton and Other Crops : Thiacloprid is also employed against various pests in cotton and other vegetables, showing high effectiveness in controlling infestations that can lead to significant crop damage .

Integrated Pest Management (IPM)

Thiacloprid plays a role in IPM strategies due to its compatibility with biological control agents. For instance, studies have shown its effectiveness when combined with other pest management practices, enhancing overall pest control while minimizing environmental impact .

Toxicity Studies

Thiacloprid exhibits moderate toxicity levels across different exposure routes (oral, dermal, inhalation). Studies indicate potential sublethal effects on non-target species such as honeybees, raising concerns about its environmental footprint .

- Honeybee Studies : Research has highlighted the acute effects of low doses of thiacloprid on bee populations, emphasizing the need for careful monitoring and risk assessment in agricultural practices .

Regulatory Considerations

Due to its potential risks to pollinators and other non-target organisms, regulatory bodies have imposed restrictions on thiacloprid usage in several regions. The European Food Safety Authority (EFSA) has assessed these risks and recommended measures to mitigate environmental impacts .

Efficacy Against Specific Pests

A study conducted over two years assessed the efficacy of thiacloprid against the whitefly population in tomato crops:

| Treatment Dose (kg/ha) | Efficacy Day 1 (%) | Efficacy Day 10 (%) | Efficacy Day 60 (%) |

|---|---|---|---|

| 7.5 | 54.2 | 72.7 | 37.8 |

| Higher Doses | Up to 90.9 | Maintained efficacy | Varied |

This table illustrates the initial high effectiveness of thiacloprid compared to other treatments like abamectin, which showed negligible results against whiteflies .

Long-term Studies on Environmental Impact

Long-term studies have monitored the impact of thiacloprid on soil health and non-target species over multiple growing seasons. These studies aim to provide a clearer understanding of both immediate and residual effects on ecosystems .

作用機序

チアクロプリドは、昆虫の神経系にあるニコチン性アセチルコリン受容体に結合することで作用します。この結合は、神経系の過剰刺激を引き起こし、麻痺をもたらし、最終的に死に至ります。 分子標的にはニコチン性アセチルコリン受容体が含まれ、関連する経路は神経伝達に関連しています .

生化学分析

Biochemical Properties

Thiacloprid’s primary role in biochemical reactions involves the disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This interaction with the receptors leads to overstimulation and eventual paralysis of the insect, effectively controlling the pest population .

Cellular Effects

Thiacloprid has been found to have significant effects on various types of cells and cellular processes. For instance, in a study examining the effects of thiacloprid on the male reproductive system, it was found that exposure to thiacloprid causes a decrease in spermatozoa . In another study, it was found that thiacloprid exposure led to severe acute symptoms in bees .

Molecular Mechanism

The molecular mechanism of thiacloprid involves its interaction with nicotinic acetylcholine receptors, disrupting the insect’s nervous system . This disruption is similar to other neonicotinoids, indicating a shared mechanism of action among these types of insecticides .

Temporal Effects in Laboratory Settings

In laboratory settings, thiacloprid has been observed to have temporal effects. For example, a study found that sub-lethal larval exposure to thiacloprid decreased honeybee antenna EAG responses to floral scents, leading to increased olfactory selectivity . This suggests that the effects of thiacloprid can change over time, potentially leading to long-term impacts on the organisms exposed to it.

Dosage Effects in Animal Models

The effects of thiacloprid have been studied in various animal models, and it has been found that these effects can vary with different dosages. For instance, a study found that gestational exposure to thiacloprid affects epigenetic mechanisms controlling meiosis, which could lead to deleterious effects on male spermatogenesis .

Metabolic Pathways

Thiacloprid is involved in several metabolic pathways. For example, microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid . This indicates that thiacloprid interacts with various enzymes and cofactors within these metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions: Thiacloprid is synthesized through a multi-step processThe reaction conditions typically involve the use of solvents like dichloromethane and acetonitrile, and reagents such as sodium hydride and cyanamide .

Industrial Production Methods: In industrial settings, thiacloprid is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

化学反応の分析

反応の種類: チアクロプリドは、次のような様々な化学反応を起こします。

酸化: チアクロプリドは、酸化されて様々な代謝物を形成することがあります。

還元: 特定の条件下では、還元されて異なる生成物を生成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、質量分析や核磁気共鳴分光法などの技術を使用して分析できる様々な代謝物が含まれます .

4. 科学研究への応用

チアクロプリドは、幅広い科学研究に応用されています。

化学: 新しい検出方法の開発のための分析化学において、基準化合物として使用されます。

生物学: 特にミツバチなどの送粉者に対する非標的生物への影響について研究されています。

医学: ヒトの健康への潜在的な影響を理解するための研究が進行中です。

類似化合物との比較

チアクロプリドは、イミダクロプリド、アセタミプリド、チアメトキサムなどの他のネオニコチノイド系殺虫剤と類似しています。 それは、他のネオニコチノイドに耐性を持つ可能性のある特定の害虫に対して効果的な、独自の特性を持っています。たとえば:

イミダクロプリド: チアクロプリドと比較して、特定の非標的生物に対してより毒性が高いです。

アセタミプリド: 一部の耐性害虫集団に対する効果が低い場合があります。

チアメトキサム: 作用機序は似ていますが、代謝経路が異なります.

チアクロプリドの独特の化学構造と作用機序は、総合的害虫管理戦略において貴重なツールとなっています。

生物活性

Thiacloprid is a neonicotinoid insecticide widely used in agriculture for pest control. Its biological activity has raised concerns regarding its effects on non-target organisms, particularly pollinators like bees, and its potential neurotoxic effects in mammals. This article reviews the biological activity of thiacloprid, focusing on its immunosuppressive effects in bees, neurotoxic impacts in rodents, and developmental toxicity in avian models.

Overview of Thiacloprid

Thiacloprid is chemically classified as a neonicotinoid, acting on the nicotinic acetylcholine receptors (nAChRs) in insects. This mechanism leads to overstimulation of the nervous system, which is lethal to many pests but raises concerns about its impact on beneficial species and human health.

Immunosuppressive Effects in Bees

Recent studies have highlighted the immunosuppressive effects of thiacloprid on solitary bees, specifically Osmia bicornis.

Key Findings:

- Hemocyte Density Reduction : Males exposed to thiacloprid at concentrations of 200 and 555 µg/kg showed a significant reduction in hemocyte density, which is critical for immune response. In females, only exposure to 555 µg/kg resulted in similar reductions .

- Antimicrobial Activity Impairment : The antimicrobial activity of hemolymph was notably diminished in males exposed to both concentrations. Females showed reduced antimicrobial activity only at the highest dose .

- Statistical Analysis : The study utilized various statistical methods to validate findings, including Kruskal-Wallis tests and Mann-Whitney U tests, with p-values indicating significant differences (p < 0.001) between treated and control groups .

Neurotoxic Effects in Rodents

Thiacloprid's neurotoxic potential has been examined through studies involving rats.

Experimental Design:

- Rats were administered varying doses of thiacloprid and clothianidin to observe behavioral changes and neurotoxic effects. For instance, a mixture of 400 mg/kg of clothianidin and 80 mg/kg of thiacloprid led to observable signs such as decreased motor activity and seizures .

Results:

- Mortality Rates : High doses resulted in 100% mortality among rats within the first dose administration.

- Behavioral Changes : Animals exhibited significant behavioral changes post-exposure, including decreased food and water intake and impaired learning abilities .

Developmental Neurotoxicity

Research using chicken embryo models has demonstrated that thiacloprid exposure can lead to developmental neurotoxicity.

Findings:

- Oxidative Stress : A dose-dependent increase in oxidative stress biomarkers was observed following exposure to thiacloprid. This suggests that even low levels can initiate harmful biological responses .

- DNA Damage : The study indicated significant DNA damage and alterations in inflammatory markers due to thiacloprid exposure, raising concerns about long-term developmental impacts .

Impact on Honey Bee Colonies

Contrary to some expectations regarding colony collapse disorder, a study found that long-term sublethal exposure to thiacloprid did not significantly affect honey bee colony strength or survival rates.

Study Insights:

- Colony Performance : No significant differences were noted between treated and control colonies regarding mortality or infestation levels from parasites like Varroa destructor. However, there was a noted decrease in the immune response (hymenoptaecin expression) when challenged with bacteria .

Comparative Summary Table

| Study Focus | Organism | Key Findings | Concentration/Exposure |

|---|---|---|---|

| Immunosuppression | Osmia bicornis | Reduced hemocyte density; impaired antimicrobial activity | 200 & 555 µg/kg |

| Neurotoxicity | Rats | Behavioral changes; high mortality rates | 400 mg/kg + 80 mg/kg |

| Developmental Neurotoxicity | Chicken embryos | Increased oxidative stress; DNA damage | Varying doses |

| Colony Performance | Honey Bees | No significant impact on colony strength | Long-term sublethal exposure |

特性

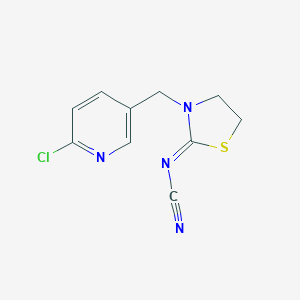

IUPAC Name |

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKPVIRMVDYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034961, DTXSID60861210 | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [HSDB] | |

| Record name | Thiacloprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

decomp >270 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.46 g at 20 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C) | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish crystalline powder, Crystals from ether | |

CAS No. |

111988-49-9 | |

| Record name | Thiacloprid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111988499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacloprid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIACLOPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSV3A944A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。